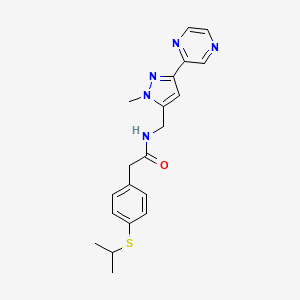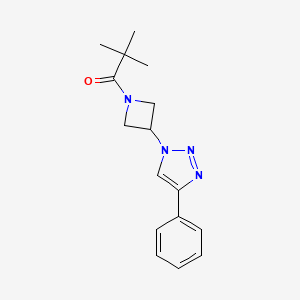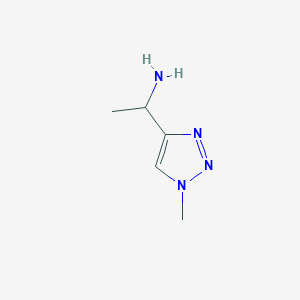
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival, proliferation, and metabolism.
Scientific Research Applications
Chemical Synthesis and Modification
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide and related compounds have been subjects of chemical synthesis studies aiming to explore their chemical properties and potential as building blocks for further chemical modifications. For instance, studies have focused on synthesizing benzamide derivatives through condensation reactions, employing various aromatic acid derivatives and catalysts to afford compounds with potential bioactive properties (Lavanya et al., 2010). Additionally, modifications of benzamide derivatives have been explored to assess their gastrointestinal prokinetic activity and structure-activity relationships, providing insights into their pharmacological potentials (Sakaguchi et al., 1992).
Biological Activity Investigations
Research has also delved into evaluating the biological activities of benzamide derivatives, including antimicrobial and antioxidant activities. This involves screening synthesized compounds for their potential to inhibit microbial growth or counteract oxidative stress, contributing to the development of new therapeutic agents (Lavanya et al., 2010).
Pharmacological Evaluations
Pharmacological studies have examined benzamide derivatives for their actions on various biological targets, such as serotonin receptors, aiming to identify compounds with potential as neuroleptic agents or for treating gastrointestinal disorders. These studies assess the efficacy of benzamide derivatives in modulating receptor activity, which can lead to the development of new drugs with improved therapeutic profiles (Sonda et al., 2003).
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-22(2)12-11(8-19-14(21-12)24-3)20-13(23)9-6-4-5-7-10(9)15(16,17)18/h4-8H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLLOWKGFLOSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)


![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2637271.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)



